molecular formula C37H33N7O4 B12729988 Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 136603-22-0

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B12729988
CAS No.: 136603-22-0
M. Wt: 639.7 g/mol
InChI Key: JKXYJTOGQQEYRN-UHFFFAOYSA-N
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Description

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the 2-phenyl-1,8-naphthyridine and the 1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indole. These intermediates are then coupled through a series of reactions, including acylation and hydrazone formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties might be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide: shares similarities with other hydrazide derivatives and naphthyridine-based compounds.

    Unique Features: Its unique combination of functional groups and structural elements distinguishes it from other compounds, potentially offering enhanced reactivity or specificity in certain applications.

Properties

CAS No.

136603-22-0

Molecular Formula

C37H33N7O4

Molecular Weight

639.7 g/mol

IUPAC Name

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide

InChI

InChI=1S/C37H33N7O4/c1-42-18-20-43(21-19-42)24-44-31-12-6-5-11-29(31)34(37(44)47)41-40-32(45)23-48-28-15-13-26(14-16-28)35(46)30-22-27-10-7-17-38-36(27)39-33(30)25-8-3-2-4-9-25/h2-17,22,47H,18-21,23-24H2,1H3

InChI Key

JKXYJTOGQQEYRN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)C(=O)C5=C(N=C6C(=C5)C=CC=N6)C7=CC=CC=C7

Origin of Product

United States

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